molecular formula C16H16N2O2S B465162 4-(3-Phenyl-thioureido)-benzoic acid ethyl ester CAS No. 1158-23-2

4-(3-Phenyl-thioureido)-benzoic acid ethyl ester

Cat. No.: B465162
CAS No.: 1158-23-2
M. Wt: 300.4g/mol
InChI Key: FUBMAKIAKSVODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenyl-thioureido)-benzoic acid ethyl ester is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thioureido group attached to a phenyl ring, which is further connected to a benzoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-thioureido)-benzoic acid ethyl ester typically involves the reaction of 3-phenylthiourea with ethyl 4-isothiocyanatobenzoate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve additional steps such as column chromatography or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-thioureido)-benzoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(3-Phenyl-thioureido)-benzoic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-thioureido)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester
  • 4-(3-Phenyl-thioureido)-benzoylamino-acetic acid ethyl ester

Uniqueness

4-(3-Phenyl-thioureido)-benzoic acid ethyl ester is unique due to its specific structural features, such as the combination of a thioureido group with a benzoic acid ethyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(phenylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-20-15(19)12-8-10-14(11-9-12)18-16(21)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBMAKIAKSVODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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